molecular formula C18H26N2O4 B2379297 Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate CAS No. 1823491-57-1

Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate

Cat. No. B2379297
M. Wt: 334.416
InChI Key: ZBUKRLSPLMADFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate (BTPC) is an organic compound used in the synthesis of pharmaceuticals, diagnostics, and other products. It is a versatile intermediate in the synthesis of various compounds, including those used in the treatment of various diseases. BTPC is also used in the synthesis of peptides, peptidomimetics, and other compounds. It is an important intermediate in the synthesis of peptide-based drugs and diagnostics.

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application : This compound is used in the synthesis of dipeptides. Amino acid ionic liquids (AAILs) are used for organic synthesis, and to expand their applicability, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Methods of Application : The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
  • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes .

Application 2: Direct and Sustainable Synthesis of Tertiary Butyl Esters

  • Summary of the Application : This compound is used in the direct and sustainable synthesis of tertiary butyl esters . Tertiary butyl esters find large applications in synthetic organic chemistry .
  • Methods of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results or Outcomes : The resultant flow process was more efficient and versatile compared to the batch .

properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKRLSPLMADFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate

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